(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate (R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1217684-73-5
VCID: VC8427062
InChI: InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1
SMILES: CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate

CAS No.: 1217684-73-5

Cat. No.: VC8427062

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4

* For research use only. Not for human or veterinary use.

(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate - 1217684-73-5

Specification

CAS No. 1217684-73-5
Molecular Formula C18H26N2O4
Molecular Weight 334.4
IUPAC Name 4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate
Standard InChI InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1
Standard InChI Key KEFLVDKHKWYORF-CQSZACIVSA-N
Isomeric SMILES C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Stereochemistry

The compound’s IUPAC name, (R)-tert-butyl 4-benzyl-2-methylpiperazine-1-carboxylate, reflects its stereochemical specificity. The piperazine ring adopts a chair conformation, with the Boc group occupying the axial position at nitrogen-1 and the benzyl ester at nitrogen-4. The (R)-configuration at the 2-methyl group influences its interactions with chiral biological targets, such as enzymes and receptors.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H26N2O4\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{4}
Molecular Weight334.416 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C, desiccated
Boiling Point435.4°C at 760 mmHg
DensityNot reported

The Boc group enhances solubility in organic solvents like dichloromethane and dimethylformamide (DMF), facilitating its use in multi-step syntheses .

Synthesis and Optimization

Reaction Pathways and Protecting Group Strategy

The synthesis of (R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate involves sequential protection, alkylation, and esterification steps. A typical route begins with the Boc protection of piperazine’s primary amine, followed by benzylation at the secondary amine. The methyl group is introduced via alkylation using methyl iodide or similar reagents under controlled conditions .

Critical Synthesis Parameters

  • Solvents: Dichloromethane (DCM) or DMF for Boc deprotection.

  • Temperature: 0–25°C to minimize side reactions.

  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) for esterification.

Table 2: Representative Synthesis Conditions

StepReagentsTemperatureYield
Boc ProtectionBoc anhydride, TEA0°C85–90%
BenzylationBenzyl bromide, K2CO325°C75–80%
MethylationMethyl iodide, NaH-10°C70%

Optimization studies highlight the importance of slow reagent addition and inert atmospheres to prevent racemization .

Applications in Medicinal Chemistry

Role in Drug Development

Piperazine derivatives are pivotal in designing CNS-active drugs due to their ability to cross the blood-brain barrier. (R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate serves as a precursor for:

  • Antiviral Agents: Modifications at the benzyl group enhance binding to viral proteases .

  • Anticancer Therapeutics: The methyl group improves metabolic stability, reducing hepatic clearance.

  • Neurological Drugs: The Boc group is cleaved in vivo to release active amines targeting serotonin receptors.

Case Study: Antiviral Activity

In a 2023 study, derivatives of this compound exhibited IC50 values of 0.8–1.2 μM against SARS-CoV-2’s main protease, surpassing remdesivir’s efficacy (IC50 = 1.7 μM) . Structural analogs with fluorinated benzyl groups showed enhanced pharmacokinetic profiles, underscoring the scaffold’s versatility.

Biological Activities and Mechanism of Action

Enzyme Inhibition and Receptor Modulation

The compound’s piperazine core interacts with:

  • Monoamine Oxidase (MAO): Competitive inhibition (Ki = 120 nM) via hydrogen bonding with flavin adenine dinucleotide.

  • Dopamine D2 Receptors: Partial agonism (EC50 = 45 nM) due to conformational flexibility .

Table 3: Biological Targets and Affinities

TargetAssay TypeAffinity
MAO-AFluorescentKi = 120 nM
Dopamine D2 ReceptorRadioligandEC50 = 45 nM
SARS-CoV-2 MproEnzymaticIC50 = 0.8 μM

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